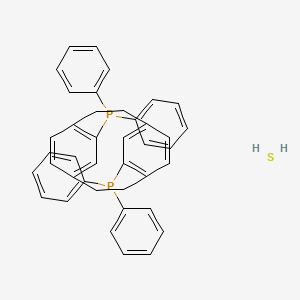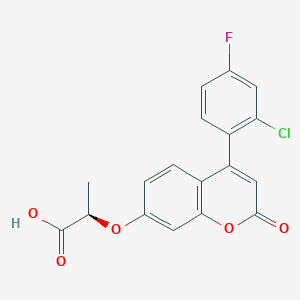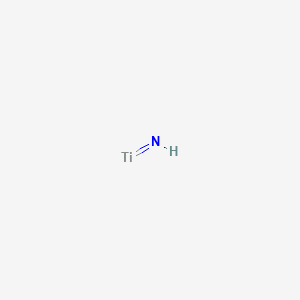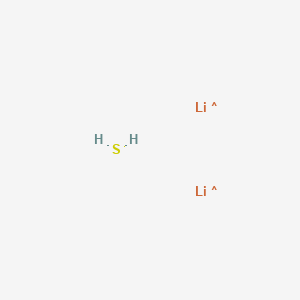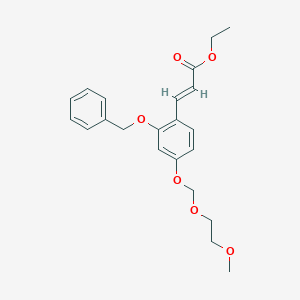
Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxyethoxy group, and an ethyl acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, 2-methoxyethanol, and ethyl acrylate.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of benzyl alcohol using a suitable protecting group like tert-butyldimethylsilyl chloride (TBDMS-Cl) to form a protected intermediate.
Ether Formation: The protected intermediate undergoes etherification with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to form the benzyloxy-2-methoxyethoxy intermediate.
Deprotection: The protecting group is then removed under acidic conditions to yield the free hydroxyl compound.
Acrylation: Finally, the free hydroxyl compound is reacted with ethyl acrylate in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as palladium on carbon (Pd/C) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acrylate moiety can be reduced to form the corresponding ethyl 3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)propanoate.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl 3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)propanoate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
科学研究应用
Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate can be compared with other similar compounds such as:
Ethyl 3-(2-(benzyloxy)-4-methoxyphenyl)acrylate: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.
Ethyl 3-(2-(benzyloxy)-4-(2-ethoxyethoxy)phenyl)acrylate: Contains an ethoxyethoxy group instead of a methoxyethoxy group, potentially altering its chemical properties.
Ethyl 3-(2-(benzyloxy)-4-hydroxyphenyl)acrylate: Has a hydroxyl group instead of the methoxyethoxy group, which can significantly change its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl (E)-3-[4-(2-methoxyethoxymethoxy)-2-phenylmethoxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-3-26-22(23)12-10-19-9-11-20(28-17-25-14-13-24-2)15-21(19)27-16-18-7-5-4-6-8-18/h4-12,15H,3,13-14,16-17H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLZXTTVANQRPO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OCOCCOC)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)OCOCCOC)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
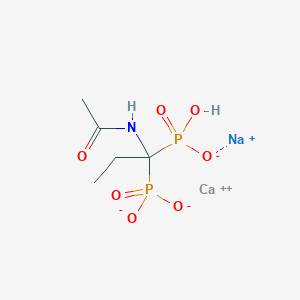
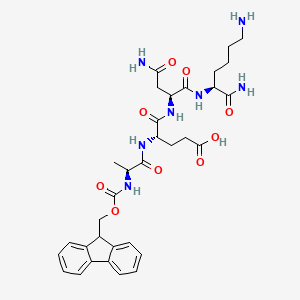
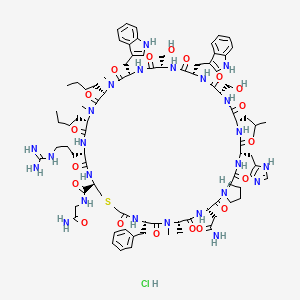
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8143729.png)
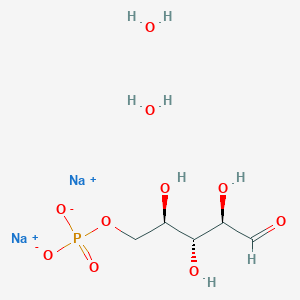
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one;(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B8143741.png)
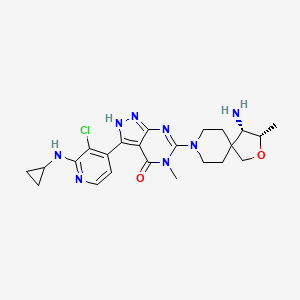
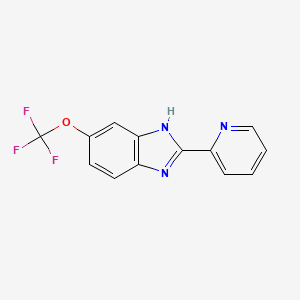
![Potassium (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8143762.png)
![2,6-dimethoxy-4-[(E)-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]prop-1-enyl]phenolate](/img/structure/B8143767.png)
